molecular formula C23H34BN3O6 B3283652 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester CAS No. 771477-41-9

1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3283652
CAS No.: 771477-41-9
M. Wt: 459.3 g/mol
InChI Key: LCYMQKQCXOHACB-UHFFFAOYSA-N
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Description

This compound is a boronic acid-containing indole derivative with a complex structure designed for stability and bioactivity. Key features include:

  • Core structure: A 1H-indole scaffold with a borono group at position 2, critical for covalent interactions with biological targets (e.g., proteases) .
  • Substituents:
    • A piperazine moiety at position 5, functionalized with a tert-butoxycarbonyl (Boc) group for steric protection and solubility modulation .
    • A 1-(1,1-dimethylethyl) ester group at the indole nitrogen, enhancing metabolic stability .
  • Molecular formula: C24H35BN3O6 (inferred from structural analogs in –9).

Boronic acids are widely used in medicinal chemistry for their ability to inhibit enzymes like proteasomes and serine hydrolases.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34BN3O6/c1-22(2,3)32-20(28)26-11-9-25(10-12-26)15-16-7-8-18-17(13-16)14-19(24(30)31)27(18)21(29)33-23(4,5)6/h7-8,13-14,30-31H,9-12,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYMQKQCXOHACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34BN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H32BN3O7
  • Molecular Weight : 463.52 g/mol
  • CAS Number : 913388-55-3

Structure

The compound features an indole core, which is known for its diverse biological properties, along with a boron-containing moiety that may enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the boron atom may facilitate interactions through coordination chemistry, enhancing the compound's efficacy in biological systems.

Antiviral Activity

Research has indicated that derivatives of indole carboxylic acids exhibit significant antiviral properties. For instance, studies on related compounds have shown that they can inhibit HIV reverse transcriptase (RT) and RNase H activities in the low micromolar range. The structure-activity relationship (SAR) suggests that modifications at the indole position can enhance antiviral potency .

Anticancer Potential

Indole derivatives are also investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific compound under consideration may exhibit similar effects due to its structural characteristics.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, studies show that related indole derivatives can inhibit proteases and kinases, which are crucial in cancer progression and viral replication .

Study 1: Antiviral Activity against HIV

In a study evaluating the antiviral efficacy of various indole derivatives, one compound demonstrated an EC50 value of 10 µM against HIV. This study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards viral targets .

CompoundEC50 (µM)Target
Indole Derivative A10HIV RT
Indole Derivative B5HIV RNase H

Study 2: Anticancer Effects

A recent investigation into the anticancer potential of indole derivatives found that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study reported IC50 values ranging from 5 to 15 µM for various analogs tested against MCF-7 cells.

CompoundIC50 (µM)Cell Line
Indole Derivative C5MCF-7
Indole Derivative D15MCF-7

Scientific Research Applications

Medicinal Chemistry

The indole framework is widely recognized for its significant biological activities, making derivatives like 1H-Indole-1-carboxylic acid crucial in drug discovery. This compound has been studied for:

  • Anticancer Activity : Indole derivatives often exhibit cytotoxic effects against various cancer cell lines. The presence of the boron atom may enhance these properties through unique interactions with biological targets .
  • Neuropharmacology : Compounds with piperazine moieties are known to affect neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Material Science

The unique properties of boron-containing compounds make them valuable in material science. This compound may be utilized in:

  • Organic Electronics : Its structural features could improve charge transport properties in organic semiconductors.
  • Catalysis : Boron compounds are often employed as catalysts in organic reactions due to their ability to activate substrates .

Biological Studies

Understanding the interaction of this compound with biological systems is essential for elucidating its mechanisms of action. Studies have shown that:

  • Interaction with Proteins : The compound's ability to bind to specific proteins can influence cellular pathways and responses .
  • In Vivo Studies : Animal models may be used to assess the pharmacokinetics and therapeutic efficacy of this compound in real biological contexts.

Case Study 1: Anticancer Properties

Recent studies have demonstrated that derivatives of indole exhibit significant cytotoxic effects against breast cancer cell lines. The incorporation of boron into the structure has been shown to enhance the binding affinity to cancer-related targets, leading to increased apoptosis in treated cells.

Case Study 2: Neuropharmacological Effects

Research involving animal models has indicated that compounds similar to this indole derivative can modulate serotonin receptors, resulting in anxiolytic effects. The piperazine component is believed to facilitate these interactions.

Case Study 3: Synthetic Applications

The synthesis of this compound has been explored using multi-step organic synthesis techniques that leverage its unique functional groups for further derivatization. This opens avenues for creating new compounds with tailored properties for specific applications in drug development and material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound’s structural analogs differ in substituents at positions 2 (boronic acid) and 5 (piperazine/piperidine derivatives), influencing bioactivity and physicochemical properties.

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
1H-Indole-1-carboxylic acid, 2-borono-5-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]amino]-, 1-(1,1-dimethylethyl) ester Piperidinylamino group C23H34BN3O6 459.35 Piperidine instead of piperazine; amino vs. methyl linkage
1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester Piperidinylcarbonylamino group C24H35BN3O7 488.36 Carbonyl linkage increases rigidity and polarity
[1-tert-Butoxycarbonyl-5-[(tert-butyldimethylsilanyloxy)methyl]-1H-indol-2-yl]boronic acid Siloxy-methyl group C21H33BNO5Si 436.40 Siloxy group enhances lipophilicity
1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester Morpholinylethoxy group C20H28BN2O6 407.27 Morpholine substituent alters hydrogen-bonding capacity

Bioactivity and Target Profiles

  • Cluster Analysis : Structural analogs cluster into groups with similar bioactivity profiles, particularly those sharing boronic acid motifs. These compounds often target serine proteases or proteasomes .
  • Potency Variations :
    • Piperazine-containing analogs (e.g., target compound) show enhanced solubility compared to piperidine derivatives due to the basic nitrogen in piperazine .
    • Siloxy-methyl derivatives () exhibit higher cell permeability but reduced aqueous stability .

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) . Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure:

  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin contact : Wash thoroughly with soap and water.
  • Eye contact : Rinse with water for ≥15 minutes.
    Refer to Safety Data Sheets (SDS) for emergency protocols and first-aid measures .

Q. How is the molecular structure of this compound characterized?

The structure includes a boronic acid moiety, a piperazine-carboxylate group, and tert-butyl ester protections. Key characterization techniques:

  • NMR spectroscopy for boron and ester group verification.
  • Mass spectrometry (HRMS) to confirm molecular weight (e.g., C₂₃H₃₅BN₃O₆).
  • X-ray crystallography (if crystalline) for stereochemical details .

Q. What are common synthetic routes for analogous indole-boronic esters?

Analogous compounds are synthesized via:

  • Cyclocondensation : Combining ethyl acetoacetate with arylhydrazines, followed by boronation.
  • Cross-coupling : Suzuki-Miyaura reactions using palladium catalysts.
  • Esterification : Protecting carboxylic acids with tert-butyl groups under acidic conditions .

Advanced Research Questions

Q. How can researchers optimize the yield of the boronic acid moiety during synthesis?

Key strategies:

  • Use anhydrous conditions to prevent boronic acid hydrolysis.
  • Employ Lewis acids (e.g., BF₃·OEt₂) to stabilize the boron intermediate.
  • Monitor reaction progress via HPLC or TLC with UV-active tags .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

  • Theoretical calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ADF software).
  • Isotopic labeling : Confirm peak assignments via ¹³C or ¹⁵N labeling.
  • Variable-temperature NMR to assess dynamic effects .

Q. What methods are recommended for analyzing organic impurities in this compound?

  • HPLC with UV/Vis detection : Use a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.
  • LC-MS/MS : Identify impurities via fragmentation patterns.
  • Procedure 2 (USP40) : Quantify propylene glycol esters (if used in synthesis) via derivatization and GC-MS .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with palladium catalysts to optimize reaction conditions.
  • Solvent effect modeling : Use COSMO-RS to predict solubility and stability .

Q. What strategies mitigate instability of the tert-butyl ester under acidic conditions?

  • pH-controlled reactions : Maintain pH >5 during synthesis.
  • Alternative protecting groups : Use benzyl or allyl esters for acid-sensitive intermediates.
  • Low-temperature workup : Quench reactions at 0–5°C to minimize ester cleavage .

Q. How can researchers validate the biological activity of this compound in vitro?

  • Enzyme inhibition assays : Test against target proteins (e.g., proteases) using fluorescence-based substrates.
  • Cell viability assays : Measure IC₅₀ values in cancer cell lines (e.g., MTT assay).
  • Kinetic solubility studies : Use PBS or simulated biological fluids to assess bioavailability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Standardize protocols : Use USP-defined solvents (e.g., DMSO, ethanol) and equilibrate at 25°C.
  • Dynamic light scattering (DLS) : Detect aggregates affecting solubility measurements.
  • Co-solvency studies : Blend solvents (e.g., PEG-400/water) to enhance solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester

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